molecular formula C19H24N4O6 B2523754 [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-cyclohexylcarbamate CAS No. 478046-47-8

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-cyclohexylcarbamate

Cat. No.: B2523754
CAS No.: 478046-47-8
M. Wt: 404.423
InChI Key: SJHVBDMCCFOAPF-HEHNFIMWSA-N
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Description

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-cyclohexylcarbamate is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl group and a cyclohexylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-cyclohexylcarbamate typically involves multiple steps, starting with the preparation of the cyclohexylidene intermediate. This intermediate is then reacted with 2,4-dinitrophenylamine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-cyclohexylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dinitrophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield dinitrophenyl derivatives, while reduction can produce amino-substituted cyclohexylidene compounds.

Scientific Research Applications

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-cyclohexylcarbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-cyclohexylcarbamate involves its interaction with specific molecular targets. The dinitrophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The cyclohexylidene moiety may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-cyclohexylcarbamate: shares similarities with other dinitrophenyl-substituted compounds, such as dinitrophenylhydrazine and dinitrophenylamine.

    Cyclohexylidene derivatives: Compounds with similar cyclohexylidene structures, such as cyclohexylidene acetamide, exhibit comparable chemical properties.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and potential applications that are distinct from other similar compounds. Its ability to undergo diverse chemical reactions and its potential use in various scientific fields highlight its versatility and importance.

Properties

IUPAC Name

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-cyclohexylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O6/c24-19(20-13-6-2-1-3-7-13)29-21-17-9-5-4-8-15(17)16-11-10-14(22(25)26)12-18(16)23(27)28/h10-13,15H,1-9H2,(H,20,24)/b21-17+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHVBDMCCFOAPF-HEHNFIMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)O/N=C/2\CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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